molecular formula C10H8BrFN2O2 B1379826 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione CAS No. 1400644-97-4

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

Cat. No.: B1379826
CAS No.: 1400644-97-4
M. Wt: 287.08 g/mol
InChI Key: MKDNXUSXOKMGIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione, while reduction with sodium borohydride can produce 6-bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-diol .

Mechanism of Action

The mechanism of action of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione is unique due to the specific combination of bromine, ethyl, and fluorine substituents on the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

7-bromo-4-ethyl-6-fluoro-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-14-8-4-6(12)5(11)3-7(8)13-9(15)10(14)16/h3-4H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDNXUSXOKMGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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